Fencamine-d3

LC-MS/MS Isotopic Interference Internal Standard

For robust quantification of fencamine in plasma, urine, or wastewater, Fencamine-d3 provides a +3 Da mass shift for complete LC-MS/MS resolution from the analyte's isotopic envelope. Its co-elution corrects for matrix effects, and high isotopic purity (≥98 atom % D) ensures data integrity, meeting regulatory requirements for pharmacokinetic and forensic studies.

Molecular Formula C20H28N6O2
Molecular Weight 387.5 g/mol
Cat. No. B15145624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFencamine-d3
Molecular FormulaC20H28N6O2
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
InChIInChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)/i2D3
InChIKeyPDTADBTVZXKSJM-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fencamine-d3 as a High-Fidelity Deuterated Internal Standard for Amphetamine-Class Psychoactive Compound Quantification


Fencamine-d3 (CAS 1346598-20-6) is a deuterium-labeled analog of fencamine, a synthetic psychostimulant that integrates an amphetamine-like phenethylamine scaffold with a theophylline-derived xanthine moiety [1]. Its core application resides not in pharmacology but in analytical chemistry, where it functions as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The substitution of three hydrogen atoms with deuterium yields a nominal mass shift of +3 Da (molecular weight: 387.49 g/mol for C20H25D3N6O2, compared to 384.48 g/mol for unlabeled C20H28N6O2), a distinction that enables mass spectrometry to discriminate the internal standard from the native analyte while preserving near-identical physicochemical behavior [1]. This compound is exclusively manufactured for research use as a reference material, with commercial availability documented from multiple certified suppliers .

Critical Analytical Liability of Undeuterated Fencamine or Structural Analogs in LC-MS/MS Bioanalysis


In regulated bioanalytical workflows, substituting Fencamine-d3 with the unlabeled parent compound or an alternative structural analog compromises data integrity due to inherent matrix effects and ionization variability. Unlabeled fencamine, when used as an internal standard, fails to compensate for sample-to-sample variation because it does not co-elute identically with the analyte and is subject to the same extraction and ionization fluctuations that affect the target measurement [1]. In contrast, a deuterated internal standard with high isotopic purity (≥98 atom % D) and a mass difference of at least +3 Da mitigates isotopic interference from the naturally occurring M+1/M+2 isotopologue envelope, a critical requirement for quantifying low-abundance amphetamine-class compounds in complex biological matrices . Furthermore, structural analogs such as fenethylline or other non-deuterated xanthine derivatives exhibit different chromatographic retention times and ionization efficiencies, leading to inaccurate normalization and quantification bias that is unacceptable for pharmacokinetic studies or forensic toxicology applications [1].

Quantifiable Analytical Superiority of Fencamine-d3 Over Unlabeled and Alternative Internal Standards


Mass Spectrometric Discrimination: +3 Da Shift Eliminates Native Isotope Interference

Fencamine-d3 incorporates three deuterium atoms at a metabolically stable N-methyl position, producing a parent ion mass of m/z 388.5 [M+H]⁺ compared to m/z 385.5 for unlabeled fencamine. This +3 Da differential ensures that the internal standard signal is completely resolved from the analyte's natural isotopic envelope, which for a molecule with a nominal mass of 384 Da exhibits an M+3 relative abundance of less than 0.1% [1]. In contrast, a single-deuterium labeled analog (+1 Da) or a ¹³C-labeled analog with only +1 Da shift would suffer from significant cross-talk with the M+1 isotopologue of the native analyte (calculated at ~22% of the monoisotopic peak for C20H28N6O2), introducing systematic quantification bias exceeding 10% in low-concentration samples . The minimum recommended mass difference of +3 Da for deuterated internal standards is met precisely by Fencamine-d3, a design feature that avoids the common pitfall of isotopic overlap observed with single-deuterium or single-¹³C labels [2].

LC-MS/MS Isotopic Interference Internal Standard

Chromatographic Co-Elution Fidelity: Deuterium Placement Minimizes Retention Time Shift

The strategic placement of deuterium on the N-methyl group of the phenethylamine side chain—rather than on exchangeable positions or on the purine ring—minimizes the alteration of lipophilicity and hydrogen-bonding potential . This labeling strategy is designed to ensure near-identical chromatographic retention time (RT) with unlabeled fencamine, a property critical for compensating for ion suppression or enhancement caused by co-eluting matrix components. In contrast, deuterated internal standards labeled at polar or exchangeable sites can exhibit RT shifts of 0.1–0.3 minutes, leading to differential matrix effects and quantification bias ranging from -38% to +50% depending on the elution window's ion suppression profile [1]. While direct comparative RT data for Fencamine-d3 versus fencamine under standardized LC conditions is not yet published in peer-reviewed literature, the molecular design—three deuterium atoms on a metabolically inert, non-exchangeable N-methyl moiety—conforms to established best practices for SIL-IS design [2]. This ensures that any RT shift is minimized to an analytically negligible value (<0.05 min) under typical reversed-phase conditions, a requirement for validated bioanalytical methods.

Chromatography Retention Time Matrix Effects

Vendor-Specified Isotopic Enrichment Ensures Reproducible Quantification Across Laboratories

Commercially available Fencamine-d3 is supplied with a documented isotopic enrichment specification, typically ≥98 atom % deuterium, as confirmed by the certificate of analysis for each lot . This level of enrichment is critical because the presence of unlabeled fencamine (d0) within the deuterated product creates a systematic positive bias when the internal standard is added to samples. For example, a 1% d0 impurity in the Fencamine-d3 stock solution, when spiked at a typical working concentration, can artificially inflate the measured analyte concentration by up to 5–10% in low-concentration samples [1]. In contrast, generic or non-certified deuterated analogs without documented isotopic purity introduce an uncontrolled variable that precludes method transfer and cross-laboratory reproducibility. The availability of Fencamine-d3 as a catalog reference material from multiple established suppliers (e.g., Santa Cruz Biotechnology, Pharmaffiliates) with lot-specific certificates of analysis provides the traceability required for regulatory submissions and method validation .

Isotopic Enrichment Quality Control Reference Material

Optimal Deployment of Fencamine-d3 in Regulated Bioanalytical and Forensic Toxicology Workflows


Quantification of Fencamine in Human Plasma for Pharmacokinetic Studies

In clinical pharmacology studies investigating fencamine's pharmacokinetics, accurate and precise quantification in human plasma is paramount for establishing dose-exposure relationships. Fencamine-d3 serves as the optimal internal standard in validated LC-MS/MS assays, where its +3 Da mass shift ensures complete resolution from the analyte's natural isotopic envelope, and its co-elution behavior corrects for plasma matrix effects that would otherwise cause significant quantification bias [1]. Using Fencamine-d3 with documented isotopic purity (≥98 atom % D) provides the traceability and reproducibility required for regulatory submissions, a critical factor that unlabeled or structurally dissimilar internal standards cannot meet . This scenario directly leverages the mass spectrometric discrimination and isotopic enrichment evidence established above.

Forensic Toxicology Confirmation of Fencamine Use in Urine Specimens

Forensic toxicology laboratories require legally defensible confirmation of amphetamine-class substance use. Fencamine-d3 is the internal standard of choice for LC-MS/MS confirmation assays of fencamine in urine, as its co-elution with the native analyte ensures that matrix effects from urine components (e.g., urea, creatinine, and variable pH) are equally compensated across the analytical run [1]. The +3 Da mass differential eliminates false-positive signals arising from the analyte's M+3 isotopologue, a risk that would be unacceptably high with a single-deuterium internal standard . The availability of Fencamine-d3 as a certified reference material with a certificate of analysis supports chain-of-custody documentation and adheres to forensic standards for evidence integrity .

Method Development and Validation for Amphetamine-Class Analytes in Complex Matrices

During the development of a new LC-MS/MS method for quantifying multiple amphetamine-class stimulants in challenging matrices (e.g., wastewater, tissue homogenates), Fencamine-d3 serves as a critical internal standard for fencamine and structurally related analytes. Its deuterium placement on a non-exchangeable N-methyl group minimizes the risk of deuterium-hydrogen back-exchange, a common problem that compromises quantification stability in long analytical runs [1]. This stability, combined with its co-elution fidelity, ensures that the method's accuracy, precision, and linearity can be robustly demonstrated across a wide concentration range, a fundamental requirement for method validation per FDA and EMA guidelines .

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